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Compound of Interest

Compound Name: AZD 2066

cat. No.: B1663744

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 is a selective, orally bioavailable, and brain-penetrant antagonist of the metabotropic
glutamate receptor 5 (MGIuRS5). It was under investigation by AstraZeneca for the treatment of
various central nervous system (CNS) disorders, including neuropathic pain, major depressive
disorder (MDD), and gastroesophageal reflux disease (GERD). Although its clinical
development was discontinued, the pharmacological profile and preclinical data of AZD2066
remain of interest to researchers studying the role of mGIuR5 in health and disease. This
technical guide provides a comprehensive overview of the chemical structure, properties, and
available experimental data for AZD2066.

Chemical Structure and Properties

AZD2066 is a complex heterocyclic molecule. Its chemical and physical properties are
summarized in the table below.
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Value

Chemical Formula

C19H16CINsO2

Molecular Weight

381.82 g/mol (free base)

418.28 g/mol (hydrochloride salt)

4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-

IUPAC Name isoxazolyllethoxy]-4-methyl-4H-1,2,4-triazol-3-
yllpyridine
CAS Number 934282-55-0 (free base)
CN1C(C2=CC=NC=C2)=NN=C10--INVALID-
SMILES
LINK--C3=CC(=NO3)C4=CC(=CC=C4)CI
Solubility Soluble in DMSO, not in water.

Pharmacological Properties

AZD2066 acts as a negative allosteric modulator (NAM) of the mGIuRS5. This receptor is a G-
protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic

transmission in the CNS.

In Vitro Pharmacology

In vitro studies have demonstrated the potency of AZD2066 in inhibiting mGIluR5-mediated

signaling.
Assay Cell Type ICs0
Inhibition of Ca2* response MGIu5/HEK cells 27.2nM
Striatal cultures 3.56 nM
Hippocampal cultures 96.2 nM
Cortical cultures 380 nM
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A study utilizing positron emission tomography (PET) with the radioligand [**C]ABP688 in the
human brain estimated the inhibitory constant (Ki) of AZD2066 to be approximately 1200 nM[1].

Preclinical Pharmacokinetics

Detailed pharmacokinetic data in preclinical species is not readily available in the public
domain. However, the compound is described as being orally bioavailable and brain-penetrant.

Human Pharmacokinetics

Information regarding the detailed pharmacokinetic profile of AZD2066 in humans from
completed clinical trials is limited.

Experimental Protocols
Preclinical: Drug Discrimination Study in Rats

A study by Swedberg et al. (2014) characterized the discriminative stimulus effects of AZD2066
in rats, a standard preclinical model to assess the subjective effects of drugs.

Objective: To determine if the subjective effects of AZD2066 are similar to other mGIuR5
antagonists and different from other classes of psychoactive drugs.

Methodology:

Subjects: Male Sprague-Dawley rats.
e Apparatus: Standard two-lever operant conditioning chambers.

e Training: Rats were trained to discriminate the mGIuR5 antagonist MTEP (3 mg/kg, i.p.) from
vehicle. Food pellets served as reinforcement for correct lever presses.

e Testing: Once trained, rats were administered various doses of AZD2066, other mGIuR5
antagonists (fenobam, MTEP), or drugs from other classes (PCP, cocaine, chlordiazepoxide,
(-)-A°-THC) to assess for generalization to the MTEP discriminative stimulus.

o Data Analysis: The percentage of responses on the drug-appropriate lever was recorded.
Full generalization was considered >80% drug-appropriate responding.
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Workflow:
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Figure 1: Workflow for the rat drug discrimination study.

Clinical: Effect on Transient Lower Esophageal
Sphincter Relaxations (TLESRS)

A clinical trial (NCT00813306) investigated the effect of single oral doses of AZD2066 on
TLESRs and reflux episodes in healthy male volunteers.

Objective: To assess the efficacy of AZD2066 in reducing TLESRs and reflux episodes.
Methodology:

o Study Design: A randomized, double-blind, placebo-controlled, crossover study.

o Participants: Healthy male volunteers.

¢ Intervention: Single oral doses of AZD2066 (2 mg, 6 mg, and 13 mg) or placebo.

o Measurements: Postprandial high-resolution manometry and pH-impedance monitoring for 3
hours to measure TLESRs and reflux events.

o Data Analysis: The number of TLESRs and reflux episodes were quantified and compared
between AZD2066 and placebo treatment periods.

Workflow:
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Figure 2: Workflow for the clinical study on TLESRS.

Signaling Pathway

As an mGIuRS5 antagonist, AZD2066 modulates downstream signaling pathways typically
activated by glutamate binding to this receptor. The canonical pathway involves the activation
of Gg/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent
production of inositol trisphosphate (IPs) and diacylglycerol (DAG). IPs triggers the release of
intracellular calcium (Ca?*), while DAG activates protein kinase C (PKC).
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Figure 3: Simplified mGIuR5 signaling pathway modulated by AZD2066.
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Conclusion

AZD2066 is a well-characterized selective mGIuR5 antagonist that has been evaluated in both
preclinical and clinical settings. While its development has been halted, the available data on
its chemical properties, pharmacological activity, and experimental use provide a valuable
resource for researchers investigating the therapeutic potential of mGIuR5 modulation. This
guide serves as a centralized repository of this information to facilitate future scientific inquiry in
this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science
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